molecular formula C7H4BrClF2 B065726 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene CAS No. 175589-02-3

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene

Cat. No.: B065726
CAS No.: 175589-02-3
M. Wt: 241.46 g/mol
InChI Key: MIRBGKHXWLNQOC-UHFFFAOYSA-N
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Description

5-Bromo-2-(chloromethyl)-1,3-difluorobenzene, also known as 5-BCMB, is a halogenated aromatic compound belonging to the family of difluorobenzenes. It is a colorless, crystalline solid with a melting point of 106-109°C, and a boiling point of 290-292°C. 5-BCMB is a versatile organic compound with a wide range of applications in synthetic organic chemistry, as well as in scientific research.

Scientific Research Applications

  • Structural Opportunities in Organometallic Methods : The study by Schlosser & Heiss (2003) discusses the use of 1,3-difluorobenzene, a related compound, in organometallic methods. They demonstrate its conversion into various benzoic acids and bromobenzoic acids, indicating potential for versatile chemical transformations (Schlosser & Heiss, 2003).

  • Vibrational Analysis of Substituted Benzenes : Reddy & Rao (1994) performed a normal coordinate analysis on bromodifluorobenzenes, closely related to the chemical . This study provides insights into the vibrational properties of such compounds, which is crucial for understanding their behavior in various reactions (Reddy & Rao, 1994).

  • Electrochemical Fluorination in Halobenzenes : Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including compounds similar to 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene. Their research offers insights into the side reactions and mechanisms during the fluorination process, which is valuable for applications in synthetic chemistry (Horio et al., 1996).

  • Reductive Cleavage of Aromatic Carbon–Heteroatom Bonds : Prasad & Sangaranarayanan (2004) investigated the electrochemical reductive cleavage of carbon–heteroatom bonds in halogenated benzenes. Their findings are pertinent to understanding how this compound might behave under reductive conditions (Prasad & Sangaranarayanan, 2004).

  • Triazidation of Trifluorobenzenes : The study by Chapyshev & Chernyak (2013) on the triazidation of trifluorobenzenes can provide insights into similar reactions that might be applicable to this compound. This research could be relevant for developing new synthesis pathways for halogenated compounds (Chapyshev & Chernyak, 2013).

  • Photodissociation Studies : Borg (2007) conducted a study on the C–Br photo-fragmentation of bromodifluorobenzene. This research might offer valuable information on the photodissociation behavior of similar compounds, such as this compound, under specific conditions (Borg, 2007).

  • Raman and Infrared Spectra Analysis : The study by Aralakkanavar et al. (1992) on the Raman and infrared spectra of trisubstituted benzenes, including bromodifluorobenzene, provides insights into the spectroscopic properties of these compounds, which is essential for their identification and analysis in various chemical contexts (Aralakkanavar et al., 1992).

  • Synthesis of Polyethers : Uhrich et al. (1992) described the synthesis of hyperbranched polyethers using a bromomethylated dihydroxybenzene. This research might offer insights into the use of bromomethylated aromatic compounds, similar to this compound, in polymer science (Uhrich et al., 1992).

Properties

IUPAC Name

5-bromo-2-(chloromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBGKHXWLNQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599393
Record name 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175589-02-3
Record name 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175589-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(chloromethyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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